2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-2-4-15-16(8-12)21-19(20-15)13-10-22(11-13)27(23,24)14-3-5-17-18(9-14)26-7-6-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLUEQQEJUFUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole is a derivative of benzodiazole and benzodioxane, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.36 g/mol. The structure features a benzodiazole core linked to a sulfonyl group derived from 2,3-dihydro-1,4-benzodioxine. This unique configuration is crucial for its biological effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with an appropriate azetidine derivative. The process can be summarized as follows:
- Preparation of the sulfonyl chloride : The 2,3-dihydro-1,4-benzodioxine is treated with thionyl chloride to form the sulfonyl chloride derivative.
- Nucleophilic substitution : The resulting sulfonyl chloride is reacted with azetidine in an inert solvent under controlled conditions to yield the target compound.
Anticancer Properties
Research has indicated that compounds containing the benzodioxane moiety exhibit significant anticancer activities. For instance:
- Inhibition of Tumor Growth : Studies have shown that analogs of 2,3-dihydro-1,4-benzodioxane can inhibit tumor growth in various cancer models. A notable example is the benzodioxane bisamide CCT251236, which demonstrated growth inhibitory activities in human ovarian carcinoma xenograft models due to its interaction with critical signaling pathways such as HSF1 .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties:
- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. For example, derivatives bearing acetic acid substituents have shown enhanced anti-inflammatory effects when positioned correctly on the benzodioxane scaffold .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties:
- Broader Implications : Benzodioxane derivatives have been associated with antimicrobial activity against various pathogens. This suggests potential applications in treating infections alongside their anticancer and anti-inflammatory roles .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing the benzodiazole moiety exhibit significant anticancer activity. The incorporation of the 2,3-dihydro-1,4-benzodioxine sulfonyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular proliferation pathways. For instance, studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds similar to 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole have been evaluated for their efficacy against various bacterial strains. Preliminary findings suggest that these compounds can act as effective inhibitors of bacterial growth by disrupting essential metabolic pathways .
Drug Development
Drug Design and Synthesis
The unique structure of this compound allows it to be a lead candidate in drug design. The presence of the azetidine ring and sulfonyl group provides multiple sites for chemical modification, which can enhance pharmacological properties. Researchers are exploring various synthetic routes to optimize the yield and efficacy of this compound as a potential therapeutic agent .
Targeted Drug Delivery
Due to its structural characteristics, this compound may serve as a carrier for targeted drug delivery systems. The sulfonamide moiety can facilitate the conjugation with other therapeutic agents or imaging agents, allowing for precise targeting of diseased tissues while minimizing side effects .
Biochemical Research
Enzyme Inhibition Studies
This compound has shown potential as an enzyme inhibitor in biochemical assays. Its ability to interact with specific enzymes involved in metabolic pathways makes it a candidate for further investigation in enzyme kinetics and inhibition studies. Such research is crucial for understanding its mechanism of action and potential therapeutic applications .
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to elucidate the relationship between the chemical structure of this compound and its biological activity. By systematically modifying different parts of the molecule, researchers can identify key functional groups that contribute to its efficacy against various biological targets. This approach not only aids in optimizing existing compounds but also assists in the discovery of new derivatives with enhanced activity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Properties | Inhibits tumor growth; induces apoptosis in cancer cells through signaling modulation |
| Antimicrobial Activity | Effective against various bacterial strains; disrupts metabolic pathways |
| Drug Design and Synthesis | Lead candidate for drug development; multiple sites for modification enhance pharmacological properties |
| Targeted Drug Delivery | Potential carrier for targeted therapies; facilitates conjugation with other agents |
| Enzyme Inhibition Studies | Interacts with specific enzymes; useful in understanding metabolic pathways |
| Structure-Activity Relationship | Identifies key functional groups; aids in optimizing compounds for better efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidinone Derivatives with Sulfonamide Groups
Azetidinone derivatives, such as those synthesized by reacting sulfadiazine or sulfisoxazole with chloroacetyl chloride (e.g., compounds 5a1–6, 5b1–6), share structural similarities with the target compound. These analogs exhibit a sulfonamide group attached to the azetidinone ring, which is critical for antimicrobial activity. Key differences include:
- Ring Size: The azetidine ring (4-membered) in the target compound vs. azetidinone (β-lactam) in derivatives like 5a1–6 may influence reactivity and metabolic stability.
Benzimidazole-Based Heterocycles
Compounds synthesized from benzimidazole precursors, such as thiazolidin-4-one and azetidin-2-one derivatives (4a–c , 5a–c ), share the benzodiazole/benzimidazole aromatic system. These compounds often exhibit antiviral or anti-inflammatory activity. Comparisons include:
- Functional Groups: The target compound’s sulfonyl-azetidine linkage contrasts with thiazolidinone or oxazepine moieties in 4a–c and 7a–c, which may reduce ring strain compared to azetidine.
- Hydrogen Bonding: The benzodioxine sulfonyl group in the target compound could enhance hydrogen-bonding interactions with biological targets compared to simpler acetophenone-derived hydrazones in 4a–c .
Challenges and Opportunities
- Crystallography : SHELX-based refinement (as in and ) could resolve the target compound’s conformation, but its complex substituents may challenge data interpretation.
- Bioactivity Prediction : The benzodioxine sulfonyl group’s electron-withdrawing effects might enhance target binding compared to simpler sulfonamides .
Preparation Methods
Carboxylic Acid Activation
A solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1 eq) in thionyl chloride (6–10 mL) is refluxed at 80°C for 4 hours under nitrogen. After cooling, excess SOCl₂ is evaporated to yield the acyl chloride as a reactive oil. This method achieves near-quantitative conversion due to the electrophilic nature of SOCl₂, which facilitates acid chloride formation via nucleophilic acyl substitution.
Sulfonation and Chloride Formation
The acyl chloride intermediate is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. Gradual warming to room temperature ensures controlled sulfonation at the para position relative to the dioxane oxygen, yielding 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. Nuclear magnetic resonance (¹H-NMR) confirms regioselectivity, with characteristic deshielding observed at δ 7.46 ppm for the sulfonyl-attached aromatic proton.
Azetidine Ring Construction
Azetidine rings are synthesized via cyclization strategies, with Source highlighting the Staudinger ketene-imine cycloaddition and microwave-assisted methods.
Staudinger Ketene-Imine Cycloaddition
Imines derived from 2,3-dihydro-1,4-benzodioxin-6-amine and aromatic aldehydes undergo [2+2] cycloaddition with ketenes generated in situ from acid chlorides (e.g., chloroacetyl chloride). Triethylamine (TEA) is used as a base to deprotonate the imine, facilitating nucleophilic attack on the ketene carbonyl. The reaction proceeds at 0°C to minimize side reactions, producing 3-chloroazetidin-2-one with yields of 65–78%.
Reaction Scheme:
Microwave-Assisted Cyclization
Source reports a solvent-free microwave method where Schiff bases react with chloroacetyl chloride at 150°C for 15 minutes. This approach reduces reaction time from hours to minutes, achieving 82% yield due to enhanced thermal efficiency. The azetidine ring is confirmed via infrared (IR) spectroscopy, with a lactam carbonyl stretch at 1740 cm⁻¹.
Synthesis of 5-Methyl-1H-1,3-benzodiazole
The benzodiazole moiety is prepared via condensation of 4-methyl-1,2-phenylenediamine with formic acid under acidic conditions. Source describes a modified procedure using polyphosphoric acid (PPA) as a catalyst.
Cyclocondensation
A mixture of 4-methyl-1,2-phenylenediamine (1 eq) and formic acid (2 eq) in PPA is heated at 120°C for 3 hours. The reaction undergoes dehydration to form the benzodiazole ring, with the methyl group at position 5 confirmed by ¹H-NMR (δ 2.45 ppm, singlet). Yields range from 70–85%, depending on the purity of the diamine starting material.
Coupling of Azetidine and Benzodiazole Moieties
The final step involves coupling the sulfonyl chloride, azetidine, and benzodiazole components. Source provides a template for sulfonamide bond formation using polar aprotic solvents.
Sulfonamide Formation
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1 eq) is reacted with 3-aminoazetidine (1 eq) in dimethylformamide (DMF) containing lithium hydride (LiH) as an activator. The reaction proceeds at 60°C for 6 hours, with LiH enhancing nucleophilicity of the azetidine amine. The sulfonamide intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding 68–75%.
N-Alkylation of Benzodiazole
The sulfonamide-functionalized azetidine is alkylated with 5-methyl-1H-1,3-benzodiazole using potassium carbonate (K₂CO₃) in DMF. Heating at 80°C for 12 hours facilitates nucleophilic substitution at the benzodiazole nitrogen. The product is purified via recrystallization from ethanol, with a final yield of 60–65%.
Reaction Conditions Table:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Sulfonamide formation | LiH, DMF | DMF | 60°C | 6 h | 68–75% |
| N-Alkylation | K₂CO₃ | DMF | 80°C | 12 h | 60–65% |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) shows a single peak at tR = 6.2 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Staudinger cycloaddition | High regioselectivity | Requires low temperatures | 65–78% |
| Microwave synthesis | Rapid, energy-efficient | Specialized equipment needed | 82% |
| Conventional alkylation | Scalable | Long reaction times | 60–65% |
Q & A
Q. How to contextualize findings within broader pharmacological frameworks?
- Methodological Answer :
- Literature Mining : Use tools like SciFinder to map structural motifs to known targets (e.g., GPCRs or ion channels) .
- Pathway Enrichment : Link bioactivity data to KEGG pathways using overrepresentation analysis .
- Theoretical Alignment : Frame results within conceptual models like Lipinski’s Rule of Five for drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
